molecular formula C22H20O3 B13995570 (4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone CAS No. 7477-31-8

(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone

Cat. No.: B13995570
CAS No.: 7477-31-8
M. Wt: 332.4 g/mol
InChI Key: IQPPLGSJBCCUIK-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone is an organic compound characterized by the presence of methoxy groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxybenzophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methanol
  • (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
  • Bis(2-hydroxy-4-methoxyphenyl)methanone

Uniqueness

(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7477-31-8

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone

InChI

InChI=1S/C22H20O3/c1-24-19-11-7-16(8-12-19)15-18-5-3-4-6-21(18)22(23)17-9-13-20(25-2)14-10-17/h3-14H,15H2,1-2H3

InChI Key

IQPPLGSJBCCUIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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